molecular formula C15H18N2O B8254527 Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

Cat. No.: B8254527
M. Wt: 242.32 g/mol
InChI Key: OZEALBBDQXKEKW-GOOCMWNKSA-N
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Description

Exo-9-benzyl-3-oxa-9-azabicyclo[331]nonane-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structureIts molecular formula is C15H18N2O, and it has a molecular weight of 242.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. The process often includes the use of specialized equipment to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1S,5R)-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-8-13-6-14-10-18-11-15(7-13)17(14)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2/t13?,14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEALBBDQXKEKW-GOOCMWNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1N2CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H](N2CC3=CC=CC=C3)CC1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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